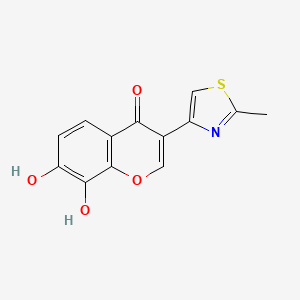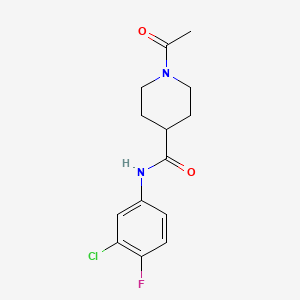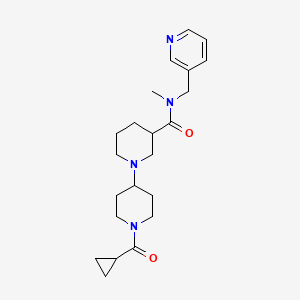
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, commonly known as 'thiolutin', is a natural product derived from Streptomyces bacteria. It has been found to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Due to its unique chemical structure, thiolutin has been a subject of interest for scientists in the field of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of thiolutin is not fully understood. However, it has been proposed that thiolutin exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Thiolutin has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying the acetylation status of histones.
Biochemical and Physiological Effects:
Thiolutin has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Thiolutin has also been found to inhibit the activity of HDACs, leading to the upregulation of several genes involved in cell cycle regulation and apoptosis. In addition, thiolutin has been found to inhibit the activity of NF-κB, leading to the downregulation of several genes involved in inflammation and cancer.
実験室実験の利点と制限
Thiolutin has several advantages as a research tool. It is a natural product, which makes it a useful tool for studying the structure-activity relationships of bioactive compounds. Thiolutin is also relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanism of action of bioactive compounds. However, thiolutin has several limitations as a research tool. It is a complex molecule, which makes it difficult to modify and optimize for specific biological activities. In addition, thiolutin has several potential toxicities, which make it difficult to use in vivo.
将来の方向性
Thiolutin research has several future directions. One direction is to optimize the synthesis and purification methods to increase yields and purity. Another direction is to study the structure-activity relationships of thiolutin and its analogs to identify more potent and selective bioactive compounds. In addition, future research could focus on the development of thiolutin-based drugs for the treatment of cancer and other diseases. Finally, future research could focus on the development of new methods for the delivery of thiolutin and other bioactive compounds to target tissues.
合成法
Thiolutin can be synthesized by fermentation of Streptomyces bacteria. The bacteria are grown in a suitable medium, and the product is extracted from the culture broth. Several methods have been developed for the purification of thiolutin, including column chromatography and preparative HPLC.
科学的研究の応用
Thiolutin has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Thiolutin has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, thiolutin has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
特性
IUPAC Name |
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c1-6-14-9(5-19-6)8-4-18-13-7(11(8)16)2-3-10(15)12(13)17/h2-5,15,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVYMIWOVFQGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6875303 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-butyl-4-{[methyl(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-2-pyrrolidinone](/img/structure/B5498602.png)
![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)
![{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5498646.png)

![4-ethyl-2-{[(2-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5498653.png)
![4-[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5498657.png)
![ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5498660.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[({[1-(hydroxymethyl)cyclobutyl]methyl}amino)methyl]piperidin-2-one](/img/structure/B5498662.png)

![4-[2-(4-fluorophenyl)morpholin-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5498667.png)